N-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzamide
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Overview
Description
“N-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzamide” is a chemical compound with the CAS Number: 52786-37-5 . It has a molecular weight of 287.16 and is typically stored at 4°C . It is a powder in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7F6NO2/c11-9(12,13)8(19,10(14,15)16)17-7(18)6-4-2-1-3-5-6/h1-5,19H,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
This compound has a molecular weight of 287.16 . It is a powder in its physical form and is typically stored at 4°C .Scientific Research Applications
Cardioprotective Agents
The compound has been explored as a malonyl-coenzyme A decarboxylase (MCD) inhibitor, showing potential as a cardioprotective agent. It demonstrated significant potency in stimulating glucose oxidation in rat hearts and improved cardiac efficiency and function in ischemic heart disease models (Cheng et al., 2006).
Cancer Treatment
In cancer research, N-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzamide derivatives have been evaluated as anaplastic lymphoma kinase (ALK) inhibitors. They showed potential applications in treating cancer, though they exhibited specific challenges related to enzymatic hydrolysis and pharmacokinetics in animal models (Teffera et al., 2013).
Stearoyl-CoA Desaturase-1 Inhibitors
Another application is as stearoyl-CoA desaturase-1 (SCD-1) inhibitors. These compounds showed efficacy in reducing plasma desaturation index in mice, suggesting potential therapeutic roles in metabolic disorders (Uto et al., 2009).
Fluoride Anion Detection
Some benzamide derivatives, including those with the N-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl) moiety, have shown potential as colorimetric sensors for fluoride anion detection. They demonstrate a visible color transition in the presence of fluoride ions, indicating their utility in chemical sensing applications (Younes et al., 2020).
Supramolecular Gelators
Benzamide derivatives, including those with the discussed chemical structure, have been studied as supramolecular gelators. They exhibit gelation behavior towards certain solvents, influenced by non-covalent interactions and methyl functionality (Yadav & Ballabh, 2020).
Organogelator Applications
These compounds have also been used as organogelators, particularly in studies involving the gelation of substances like isopropanol and perfluorotributylamine (Loiseau et al., 2002).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of N-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzamide are currently unknown. This compound is structurally related to 1,1,1,3,3,3-Hexafluoro-2-propanol , which is known to be a solution-phase peptide chemistry solvent . .
Mode of Action
It is known that 1,1,1,3,3,3-hexafluoro-2-propanol, a related compound, facilitates friedel–crafts-type reactions, using covalent reagents in the absence of a lewis acid catalyst . It also enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes .
Properties
IUPAC Name |
N-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO2/c11-9(12,13)8(19,10(14,15)16)17-7(18)6-4-2-1-3-5-6/h1-5,19H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVSNNYCVJWFPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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